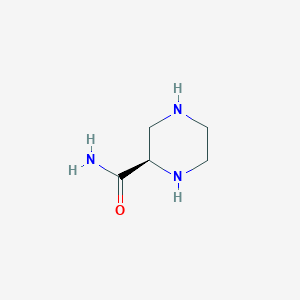

(R)-哌嗪-2-甲酰胺

描述

(R)-piperazine-2-carboxamide is a chiral compound that can be resolved from its racemic mixture to obtain either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). The compound is of interest due to its potential applications in various fields, including pharmaceuticals. The resolution process can be achieved using stereospecific amidases in whole bacterial cells, which selectively convert one enantiomer of the racemic carboxamide to the corresponding carboxylic acid, leaving the other enantiomer enriched in the mixture .

Synthesis Analysis

The synthesis of related piperazine carboxamide derivatives has been explored in the context of developing compounds with biological activity. For instance, piperazine-1-carboxamidine derivatives have been synthesized and screened for antifungal activity. These derivatives were found to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, which is linked to their fungicidal mode of action . Although this study does not directly describe the synthesis of (R)-piperazine-2-carboxamide, it provides insight into the synthetic strategies that can be applied to piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their biological activity. In the case of piperazine-1-carboxamidine analogues, the presence of large atoms or side chains substituted on the phenyl group at specific positions was found to enhance ROS accumulation capacity and fungicidal activity . This suggests that the molecular structure, including the stereochemistry of compounds like (R)-piperazine-2-carboxamide, is an important factor in determining their biological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine carboxamide derivatives typically include acylation, deprotection, and salt formation steps. For example, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves these steps and results in a product with high purity that can be scaled up for production . This process may share similarities with the synthesis of (R)-piperazine-2-carboxamide, although the specific reagents and conditions would differ.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-piperazine-2-carboxamide are not directly discussed in the provided papers. However, the high enantiomeric excess achieved during the resolution of racemic piperazine-2-carboxamide indicates that the compound can be isolated with high stereochemical purity, which is essential for its potential use in enantioselective applications . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure and the presence of functional groups.

科学研究应用

自动化流程准备

(R)-哌嗪-2-甲酰胺已被用于先进的化学合成方法。Ingham等人(2014年)的研究展示了它在机器辅助的多步流程准备过程中的应用,利用开源软件和树莓派®控制多个流动化学设备。这种方法特别用于制备吡嗪-2-甲酰胺及其衍生物,(R)-哌嗪-2-甲酰胺 (Ingham, Battilocchio, Hawkins, & Ley, 2014)。

对映选择性催化

(R)-哌嗪-2-甲酰胺在对映选择性催化领域有重要应用。Wang等人(2006年)开发了l-哌嗪-2-羧酸衍生的N-甲酰胺作为高对映选择性的Lewis碱催化剂,用于N-芳基亚胺的氢硅烷化反应,对广泛的底物显示出高产率和对映选择性 (Wang, Cheng, Wu, Wei, & Sun, 2006)。

合成中的动力学分辨

该化合物已被用于动力学分辨过程,由Bruce等人(1995年)展示。他们的研究涉及N-t-Boc-哌嗪-2-甲酰胺的分辨,导致核苷酸转运阻滞剂draflazine的合成 (Bruce, Laurent, Poindexter, Monković, Huang, & Balasubramanian, 1995)。

立体选择性酰胺酶应用

Eichhorn等人(1997年)探索了含有立体特异性酰胺酶的整体细菌细胞用于对消旋哌嗪-2-甲酰胺的动力学分辨,产生具有高对映体过量(ee)值的(S)-和(R)-哌嗪-2-羧酸。这展示了它在为特定应用生产立体异构体中的作用 (Eichhorn, Roduit, Shaw, Heinzmann, & Kiener, 1997)。

高效合成方法

开发哌嗪-2-甲酰胺,包括(R)-哌嗪-2-甲酰胺的高效合成方法是另一个重要的研究领域。Rossen,Sager和Dimichele(1997年)描述了使用一锅法,4组分Ugi缩合方法的高效合成过程 (Rossen, Sager, & Dimichele, 1997)。

属性

IUPAC Name |

(2R)-piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426497 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-piperazine-2-carboxamide | |

CAS RN |

138681-31-9 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

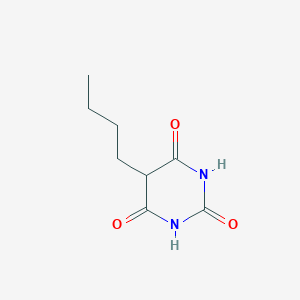

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)